(Z)-10-Hydroxyamitriptyline
Overview
Description
(Z)-10-Hydroxyamitriptyline is a chemical compound derived from amitriptyline, a tricyclic antidepressant. This compound is characterized by the presence of a hydroxyl group at the 10th position of the amitriptyline structure, which significantly influences its chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-10-Hydroxyamitriptyline typically involves the hydroxylation of amitriptyline. This can be achieved through various methods, including catalytic hydrogenation or the use of specific oxidizing agents under controlled conditions. The reaction conditions often require precise temperature control and the presence of catalysts to ensure the selective addition of the hydroxyl group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using advanced catalytic systems. These methods are designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (Z)-10-Hydroxyamitriptyline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent structure.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
(Z)-10-Hydroxyamitriptyline has several applications in scientific research, including:
Chemistry: It serves as a model compound for studying hydroxylation reactions and the effects of hydroxyl groups on tricyclic structures.
Biology: The compound is used in studies investigating the metabolism and biotransformation of tricyclic antidepressants.
Medicine: Research explores its potential therapeutic effects and pharmacokinetics, particularly in relation to its parent compound, amitriptyline.
Industry: It is utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (Z)-10-Hydroxyamitriptyline involves its interaction with neurotransmitter systems in the brain. It primarily targets the reuptake of serotonin and norepinephrine, enhancing their availability in the synaptic cleft. This action is similar to that of amitriptyline, but the presence of the hydroxyl group may influence its binding affinity and selectivity for specific receptors.
Comparison with Similar Compounds
Amitriptyline: The parent compound, lacking the hydroxyl group.
Nortriptyline: A metabolite of amitriptyline with a similar structure but different pharmacological profile.
Imipramine: Another tricyclic antidepressant with a different substitution pattern.
Uniqueness: (Z)-10-Hydroxyamitriptyline is unique due to the presence of the hydroxyl group, which can alter its chemical reactivity and pharmacological properties. This modification can affect its metabolism, efficacy, and side effect profile compared to its parent compound and other tricyclic antidepressants.
Properties
IUPAC Name |
(2Z)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3/b17-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWBJXOKAFHZAI-ATVHPVEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873787 | |
Record name | (Z)-10-Hydroxyamitriptyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159-82-6, 72402-20-1 | |
Record name | 10-Hydroxyamitriptyline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Z-10-Hydroxyamitriptyline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072402201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-10-Hydroxyamitriptyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-HYDROXYAMITRIPTYLINE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V05NFJ590Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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